5-Ethyl-2,4-dimethylthiazole
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Overview
Description
5-Ethyl-2,4-dimethylthiazole: is an organic compound with the molecular formula C₇H₁₁NS . It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its distinctive nutty, roasted, and meaty aroma, making it a valuable component in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2,4-dimethylthiazole typically involves the condensation of thioformamide with α-halogenoketones. This reaction is best carried out by treating the halogenoketones with a mixture of formamide and phosphorous pentasulfide . Another method involves the reaction of 3-acetylpropyl alcohol with thiourea under acidic conditions at temperatures ranging from 78 to 100°C .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation under reduced pressure are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2,4-dimethylthiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield thiazolidines.
Substitution: Electrophilic substitution reactions occur primarily at the C-5 position of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated and nitro-substituted thiazoles.
Scientific Research Applications
Chemistry: 5-Ethyl-2,4-dimethylthiazole is used as a building block in the synthesis of more complex thiazole derivatives. It serves as a precursor in the preparation of various heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is studied for its role in enzyme inhibition and as a ligand in metal coordination complexes. It has shown potential in modulating biological pathways and interactions .
Medicine: this compound is investigated for its antimicrobial, antifungal, and anticancer properties. It is a key component in the development of new therapeutic agents targeting specific molecular pathways .
Industry: In the flavor and fragrance industry, this compound is used to impart nutty and roasted flavors to food products. It is also employed in the formulation of perfumes and other scented products .
Mechanism of Action
The mechanism of action of 5-Ethyl-2,4-dimethylthiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring structure allows it to form stable complexes with metal ions, which can modulate enzymatic activity. Additionally, its ability to undergo electrophilic substitution reactions enables it to interact with various biological molecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
2,4-Dimethylthiazole: Lacks the ethyl group at the C-5 position, resulting in different chemical and biological properties.
5-Methyl-2,4-dimethylthiazole: Contains an additional methyl group, altering its reactivity and applications.
2-Ethyl-4,5-dimethylthiazole: Similar structure but with different substitution patterns, leading to variations in aroma and biological activity.
Uniqueness: 5-Ethyl-2,4-dimethylthiazole is unique due to its specific substitution pattern, which imparts distinct aromatic properties and influences its reactivity in chemical and biological systems. Its ability to form stable complexes with metal ions and undergo electrophilic substitution reactions makes it a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
38205-61-7 |
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Molecular Formula |
C7H11NS |
Molecular Weight |
141.24 g/mol |
IUPAC Name |
5-ethyl-2,4-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C7H11NS/c1-4-7-5(2)8-6(3)9-7/h4H2,1-3H3 |
InChI Key |
DALUCNUGMDNXET-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(S1)C)C |
Origin of Product |
United States |
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